molecular formula C12H16ClN3O B12225978 3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride

3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12225978
M. Wt: 253.73 g/mol
InChI Key: FSYNYAIGOXFGHJ-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a dimethylphenoxy group and a methylamine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethylphenol with 1-methylpyrazole-4-amine under specific conditions to form the desired product. The reaction may require catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethylphenoxy group and a methylamine group on a pyrazole ring sets it apart from other similar compounds .

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

3-(2,3-dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c1-8-5-4-6-11(9(8)2)16-12-10(13)7-15(3)14-12;/h4-7H,13H2,1-3H3;1H

InChI Key

FSYNYAIGOXFGHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NN(C=C2N)C)C.Cl

Origin of Product

United States

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